3-(Aminomethyl)-5-methylpyridin-2-ol
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Overview
Description
3-(Aminomethyl)-5-methylpyridin-2-ol is an organic compound that belongs to the class of aminomethyl pyridines It is characterized by a pyridine ring substituted with an aminomethyl group at the 3-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylpyridin-2-ol typically involves the following steps:
Nitration: The starting material, 5-methylpyridin-2-ol, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 3-(Formyl)-5-methylpyridin-2-ol.
Reduction: 3-(Methyl)-5-methylpyridin-2-ol.
Substitution: 3-(Chloromethyl)-5-methylpyridin-2-ol.
Scientific Research Applications
3-(Aminomethyl)-5-methylpyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
5-Methylpyridin-2-ol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
3-(Hydroxymethyl)-5-methylpyridine: Has a hydroxymethyl group instead of an aminomethyl group, leading to different biological activities.
Uniqueness
3-(Aminomethyl)-5-methylpyridin-2-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,3,8H2,1H3,(H,9,10) |
InChI Key |
KHFUKIQTEKCDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1)CN |
Origin of Product |
United States |
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